Lipophilicity (logP) Advantage Over Unsubstituted Phenyl and 4-Methoxyphenyl Triazinane Analogs
1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane exhibits a computed logP of 7.64, which is 3.05 log units higher than that of 1,3,5-triphenyl-1,3,5-triazinane (logP 4.59) . This represents an approximately 1,100-fold increase in octanol–water partition coefficient, directly attributable to the nine fluorine atoms of the meta-CF₃ substituents.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 7.64 |
| Comparator Or Baseline | 1,3,5-Triphenyl-1,3,5-triazinane (CAS 91-78-1): logP = 4.59; 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane (CAS 32752-37-7): logP = 2.77–4.61 |
| Quantified Difference | ΔlogP = +3.05 (vs triphenyl analog); ΔlogP = +3.03–4.87 (vs 4-methoxyphenyl analog) |
| Conditions | Computed values (ACD/Labs or equivalent algorithm); target and triphenyl data from Chemsrc; 4-methoxyphenyl data from ChemSpider |
Why This Matters
A 1,100-fold higher partition coefficient directly impacts membrane permeability, protein binding, and extraction behaviour, making this compound the preferred choice when high lipophilicity is required for biological or separation applications.
